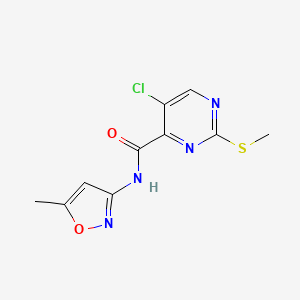![molecular formula C17H17ClN2O2S B3005145 4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide CAS No. 114364-77-1](/img/structure/B3005145.png)
4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, the papers do discuss various benzenesulfonamide derivatives with potential anticancer and anti-HIV activities, as well as their synthesis and molecular structures .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of different amines with appropriate reagents to introduce various substituents on the benzenesulfonamide scaffold. For instance, a series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, other papers describe the synthesis of novel benzenesulfonamide derivatives by reacting different cyanamide potassium salts with amines , or by introducing alkylthio groups . These methods could potentially be adapted for the synthesis of "4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide".
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized using various spectroscopic techniques such as FT-IR, NMR, UV-Vis, and X-ray crystallography . For example, the structure of a sulfonamide compound was characterized and its crystal structure was determined to belong to the monoclinic space group with specific cell parameters . These techniques are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The benzenesulfonamide derivatives are designed to interact with biological targets, which can lead to various chemical reactions within the cell. For instance, some derivatives have shown the ability to induce apoptosis in cancer cells by affecting the translocation of phosphatidylserine, mitochondrial membrane potential, and cell cycle . Additionally, certain compounds have been found to induce caspase activity, which is a hallmark of apoptosis .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are important for their biological activity and pharmacokinetic profile. Some compounds have been tested for metabolic stability in the presence of human liver microsomes, which is an important factor for their potential as drug candidates . The introduction of specific substituents can significantly affect these properties, as seen in the increased metabolic stability with the introduction of a 4-CF3-C6H4 moiety .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is related to indapamide , a diuretic drug used to treat hypertension and edema
Mode of Action
Given its structural similarity to indapamide, it may share a similar mechanism, which involves inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output
Biochemical Pathways
Related compounds have been shown to be involved in the synthesis of prostanoids , which are a group of physiologically active lipid compounds with diverse hormone-like effects
Result of Action
Related compounds have been shown to have significant inhibitory effects against certain cancer cell lines
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-13-12-14-4-2-3-5-17(14)20(13)11-10-19-23(21,22)16-8-6-15(18)7-9-16/h2-9,12,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMIJGIKZILKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


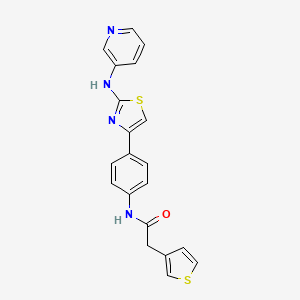
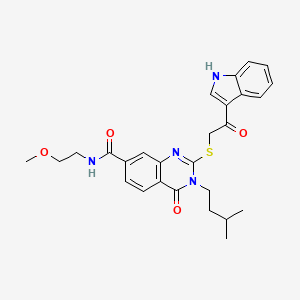
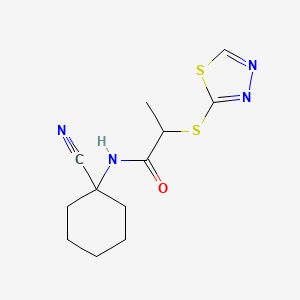
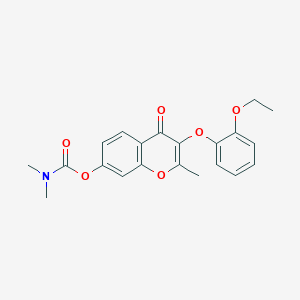
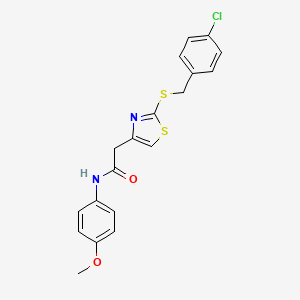
![1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3005075.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B3005076.png)
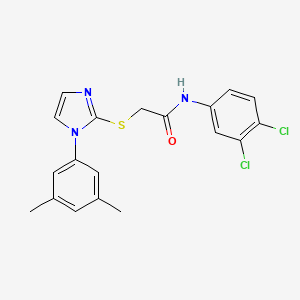
![5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3005080.png)
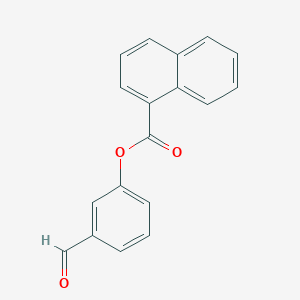
![N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3005082.png)
